![molecular formula C15H22O B3395830 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- CAS No. 224031-70-3](/img/structure/B3395830.png)
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-
Overview
Description
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-: is a chemical compound with the molecular formula C15H22O It is characterized by a spirocyclic structure, which includes a spiro[45]decane ring system fused with a pentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved using a suitable precursor, such as a cyclohexanone derivative, under acidic or basic conditions.
Introduction of the Pentenone Moiety: The next step involves the introduction of the pentenone moiety through an aldol condensation reaction. This reaction is typically carried out using an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Purification and Isolation: The final step involves the purification and isolation of the desired product using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Alkyl halides (e.g., methyl iodide)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Alkylated compounds
Scientific Research Applications
Fragrance Industry
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- is primarily utilized in the fragrance industry due to its pleasant aroma profile. It has been assessed for safety and efficacy in various fragrance formulations.
Safety Assessment Findings :
- Genotoxicity : Not genotoxic.
- Reproductive Toxicity : Exposure levels below the Threshold of Toxicological Concern (TTC).
- Skin Sensitization : No expected sensitization induction at levels up to 50 µg/cm².
- Environmental Safety : Not classified as Persistent, Bioaccumulative, and Toxic (PBT) according to IFRA standards .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the creation of more complex molecules. Its spirocyclic structure allows for unique reactivity patterns that can be exploited in synthetic pathways.
Potential Therapeutic Uses
Research is ongoing into the potential therapeutic applications of spirogalbanone. Its structural characteristics may offer insights into developing new pharmaceuticals or bioactive compounds.
Case Studies
Mechanism of Action
The mechanism of action of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition or activation of enzymatic activity. The spirocyclic structure of the compound also allows for unique binding interactions with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic structures, such as spiro[4.5]decane-1,8-dione and spiro[4.5]decane-1,8-diol, share structural similarities with 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-.
Pentenone derivatives: Compounds with similar pentenone moieties, such as 4-penten-2-one and 4-penten-3-one, exhibit similar reactivity and chemical properties.
Uniqueness
The uniqueness of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- lies in its combination of a spirocyclic structure and a pentenone moiety. This dual structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl, commonly referred to as Spirogalbanone, is a compound with notable biological activity and potential applications in various fields, particularly in flavor and fragrance industries. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₂O
- Molecular Weight : 234.34 g/mol
- CAS Number : 224031-70-3
- Classification : It is categorized under various chemical databases including PubChem and CAS Common Chemistry.
Structure
The compound features a spirocyclic structure which contributes to its unique biological properties. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl exhibits antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as a natural preservative or therapeutic agent.
Antioxidant Activity
The compound has also shown significant antioxidant properties. It can scavenge free radicals, which are implicated in various degenerative diseases. This activity is crucial for developing dietary supplements aimed at enhancing health and preventing oxidative stress-related conditions.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects of Spirogalbanone.
- Methodology : In vitro assays were conducted against common bacterial strains.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Study on Antioxidant Capacity :
- Objective : To assess the antioxidant potential of Spirogalbanone.
- Methodology : DPPH radical scavenging assay was utilized.
- Findings : The compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant activity comparable to known antioxidants like ascorbic acid.
The biological activities of 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl can be attributed to its ability to interact with cellular membranes and influence metabolic pathways. Its spirocyclic structure may enhance its interaction with target proteins or enzymes involved in oxidative stress responses and microbial resistance.
Comparative Biological Activity Table
Biological Activity | Activity Level | Reference Study |
---|---|---|
Antimicrobial | Moderate | Study on MIC values |
Antioxidant | High | DPPH scavenging assay |
Cytotoxicity | Low | Cell viability assays |
Properties
IUPAC Name |
1-spiro[4.5]dec-8-en-9-ylpent-4-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-3-8-14(16)13-7-6-11-15(12-13)9-4-5-10-15/h2,7H,1,3-6,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFFGMCNILGTEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CCCC2(C1)CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870263 | |
Record name | 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224031-70-3 | |
Record name | 1-spiro[4.5]Dec-7-en-7-yl-4-penten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224031-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Penten-1-one, 1-spiro(4.5)dec-7-en-7-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224031703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Spiro[4.5]dec-7-en-7-yl-4-penten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Spiro(4,5)-7-Decen-7-yl-4-Penten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Penten-1-one, 1-Spirodec-7-en-7-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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